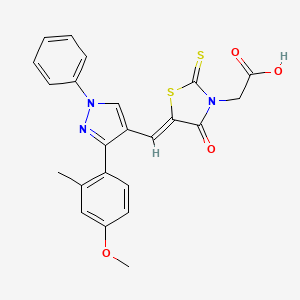

(Z)-2-(5-((3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

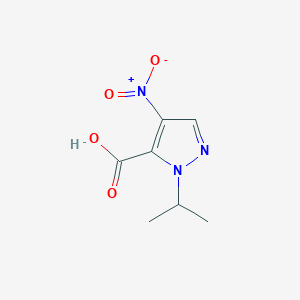

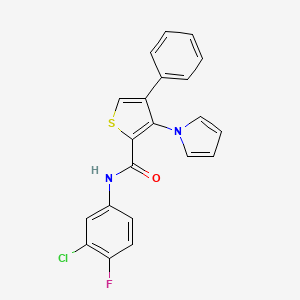

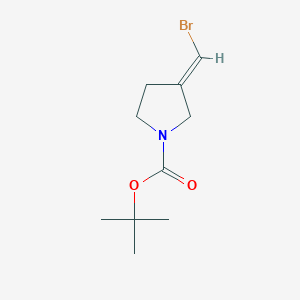

The compound “(Z)-2-(5-((3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid” is a complex organic molecule. It is a derivative of thiazolidine, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring . The molecule also contains a pyrazole ring, which is a type of aromatic organic compound. The presence of the methoxy group and the phenyl group further adds to the complexity of this molecule .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups and rings. It contains a thiazolidine ring, a pyrazole ring, a phenyl ring, and a methoxy group . These groups contribute to the overall properties of the molecule.Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the conditions and the other reactants present. The presence of multiple functional groups means that it could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxy group and the aromatic rings could affect its solubility, reactivity, and other properties .Scientific Research Applications

Fluorescent Compound for Co2+ Detection

A derivative of thioxothiazolidin-3-yl acetic acid was synthesized and characterized for its fluorescence properties, particularly its selective Co2+ ion detection capability. This compound demonstrates a strong fluorescent quenching effect when exposed to Co2+ ions, highlighting its potential as a selective fluorescent chemical sensor for cobalt ions in methanol solutions Li Rui-j (2013).

Anticancer and HIV Pharmacological Evaluation

Pyrazolines based on thiazolidin-4-one derivatives were synthesized and evaluated for their anticancer and HIV properties. These compounds exhibited significant potential, suggesting a promising area for further study in cancer and HIV therapy Pinka Patel et al. (2013).

Anticancer and Antiangiogenic Effects

Novel thioxothiazolidin-4-one derivatives demonstrated significant in vivo anticancer and antiangiogenic effects in a mouse model. These compounds effectively reduced tumor volume and cell proliferation, indicating their potential as candidates for anticancer therapy S. Chandrappa et al. (2010).

Antimicrobial Activity

A study on rhodanine-3-acetic acid derivatives, structurally similar to thioxothiazolidin-3-yl acetic acid, revealed potent antimicrobial activity against a range of bacterial and fungal pathogens. These findings suggest potential applications in developing new antimicrobial agents M. Krátký et al. (2017).

Photovoltaic Applications for Organic Solar Cells

Research into triazatruxene-based donor materials incorporating acceptor moieties like rhodanine-3-acetic acid for organic solar cells highlighted the potential for improved photovoltaic efficiencies. These novel compounds exhibit promising optoelectronic properties, suggesting their suitability as donor molecules in solar cell applications M. U. Khan et al. (2019).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-[(5Z)-5-[[3-(4-methoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O4S2/c1-14-10-17(30-2)8-9-18(14)21-15(12-26(24-21)16-6-4-3-5-7-16)11-19-22(29)25(13-20(27)28)23(31)32-19/h3-12H,13H2,1-2H3,(H,27,28)/b19-11- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBPPMPFJFQSSLI-ODLFYWEKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)OC)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(5-((3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Benzenesulfonyl)-2-tert-butyl-5-methylpyrazol-3-yl] naphthalene-2-carboxylate](/img/structure/B2378061.png)

![(2-Bromophenyl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone](/img/structure/B2378062.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B2378063.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-(2-methoxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2378065.png)

![N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B2378067.png)

![2-chloro-N-(2,4-difluorophenyl)-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2378079.png)

![[(4R,8As)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanol](/img/structure/B2378080.png)

![N-(2-ethoxyphenyl)-2-((4-oxo-3-(3-(piperidin-1-yl)propyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2378083.png)